1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol
Description
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol is a diol derivative featuring a phenyl ring substituted with an ethoxy group at the para position (C4) and a methoxy group at the meta position (C3), attached to an ethane-1,2-diol backbone. This compound is part of a broader class of aryl ethane diols, which are studied for their diverse chemical, biological, and metabolic properties.
Properties
CAS No. |
78405-42-2 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-3-15-10-5-4-8(9(13)7-12)6-11(10)14-2/h4-6,9,12-13H,3,7H2,1-2H3 |
InChI Key |
LWXWQRHLXZPVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CO)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group is converted to a diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis categorizes structurally related ethane-1,2-diol derivatives based on substituent type, position, and biological relevance.
Substituent Type and Position
Methoxy vs. Ethoxy Groups
- 1-(4-Methoxyphenyl)ethane-1,2-diol (): Lacks the ethoxy group but shares the para-methoxy substitution. Exhibits distinct NMR signals (δ 159.4 ppm for aromatic carbons) compared to ethoxy-containing analogs due to electronic differences .
Hydroxy and Amino Substitutions
- 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-diol (MOPEG) (): A key metabolite of norepinephrine in the central nervous system. Higher hypothalamic concentrations in mice indicate its role in catecholamine metabolism .
- 1-(4-Aminophenyl)ethane-1,2-diol (): Amino substitution at C4. Exhibits distinct HRMS signals (m/z = 153.18) compared to methoxy/ethoxy analogs .
Halogenated Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
